N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound, N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, is part of a broader category of chemical compounds that have been synthesized and structurally analyzed for various scientific applications. For instance, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as described by Hafez and El-Gazzar (2017), showcase the potential of such compounds in cancer research. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, suggesting their utility in the development of new therapeutic agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. The synthesis and antimicrobial activity evaluation of novel thienopyrimidine linked rhodanine derivatives, as investigated by Kerru et al. (2019), highlight the antimicrobial potency of such compounds. These derivatives have shown significant antibacterial and antifungal activities, making them promising candidates for further research in antimicrobial therapy (Kerru et al., 2019).
Bioactivation and Drug Metabolism
The compound's structural features also lend themselves to studies on bioactivation and drug metabolism. For example, Subramanian et al. (2011) explored the novel cytochrome P450 bioactivation of a terminal phenyl acetylene group, which is a structural component similar to the one in the compound of interest. Their research provides insights into the metabolic pathways and potential toxicological implications of compounds containing such functional groups, thereby informing drug development processes (Subramanian et al., 2011).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-16-7-5-15(6-8-16)27-23(29)22-19(11-12-33-22)26-24(27)34-14-21(28)25-18-10-9-17(30-2)13-20(18)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOKCOPHDPOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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